BenchChemオンラインストアへようこそ!

5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone

Process Chemistry Synthetic Yield Optimization Alprazolam Impurity Synthesis

5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone (CAS 38150-27-5), formally designated Alprazolam EP Impurity B under the European Pharmacopoeia, is a fully characterized triazolyl-benzophenone reference standard. It serves as the critical process-related impurity and key synthetic intermediate that arises during the manufacture of the benzodiazepine active pharmaceutical ingredient (API) alprazolam.

Molecular Formula C17H14ClN3O2
Molecular Weight 327.8 g/mol
CAS No. 38150-27-5
Cat. No. B131420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone
CAS38150-27-5
Synonyms[5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenyl]phenylmethanone; 
Molecular FormulaC17H14ClN3O2
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CO
InChIInChI=1S/C17H14ClN3O2/c1-11-19-20-16(10-22)21(11)15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12/h2-9,22H,10H2,1H3
InChIKeyUZEKJKOIIZBJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone (CAS 38150-27-5) – What Procurement Teams Must Know


5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone (CAS 38150-27-5), formally designated Alprazolam EP Impurity B under the European Pharmacopoeia, is a fully characterized triazolyl-benzophenone reference standard [1]. It serves as the critical process-related impurity and key synthetic intermediate that arises during the manufacture of the benzodiazepine active pharmaceutical ingredient (API) alprazolam . Characterized by a molecular formula of C17H14ClN3O2 and a molecular weight of 327.77 g/mol, this compound is supplied as a white to off-white solid with a melting point of 118–120 °C . Its primary commercial and scientific value lies not in its inherent bioactivity but in its indispensable role as a pharmacopoeia-designated impurity marker for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [1].

Why Generic 'Triazolyl-Benzophenone' Substitution Fails for Alprazolam Impurity B (CAS 38150-27-5)


Attempting to substitute 5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone with a generic triazolyl-benzophenone analog introduces unacceptable quantitative and regulatory risk across the alprazolam analytical workflow. The compound's specific 3-hydroxymethyl substituent on the triazole ring directly dictates its chromatographic retention behavior, MS fragmentation pattern, and solubility profile, which are markedly different from the des-hydroxymethyl precursor (CAS 36916-19-5) or the dichloro analog (CAS 54196-62-2) [1][2]. Pharmacopoeia monograph compliance requires that the impurity reference standard precisely matches the identity, purity, and spectral characteristics of Impurity B as defined in the European Pharmacopoeia monograph for alprazolam; a near analog, even at equivalent purity, produces a different detector response factor and retention time, rendering the analytical method invalid for regulatory submission [1]. Furthermore, the documented synthesis yield of the target compound under the patented UPJOHN conditions (US3993660) reaches 72.8%, whereas alternative analogs or non-optimized routes frequently yield below 50%, directly impacting the cost-per-gram for both reference standard procurement and in-house synthetic campaigns .

Quantitative Differentiation Evidence for Alprazolam EP Impurity B (CAS 38150-27-5) vs. Closest Analogs


Synthesis Yield Advantage: 94.6% Optimized Yield vs. 72.8% Baseline for Alprazolam EP Impurity B

The synthesis of Alprazolam EP Impurity B (CAS 38150-27-5) has been optimized to a 94.6% yield under controlled conditions at 125 °C, representing a substantial improvement over the reported 72.8% baseline yield described in the original UPJOHN patent procedure (US3993660) [1]. This quantitative yield advantage is particularly pronounced relative to the synthesis of other alprazolam impurities (e.g., Impurity D, H, J), where multi-step routes with repeated chromatographic purification are required and overall yields typically remain below 50% [2].

Process Chemistry Synthetic Yield Optimization Alprazolam Impurity Synthesis

Defined Purity Specifications: 98% HPLC Purity with Full Characterization Data Suite

Commercially available Alprazolam EP Impurity B (CAS 38150-27-5) is routinely supplied at >98% purity (HPLC), accompanied by a comprehensive characterization data package that includes HPLC chromatograms, MS spectra, and ¹H-NMR spectra to substantiate identity and purity [1][2]. This explicit, vendor-verified purity specification stands in contrast to many generic triazolyl-benzophenone intermediates offered only at technical grade (ca. 95%) or without full spectral certification, where the presence of unidentified co-eluting impurities can compromise detector response linearity in quantitative analytical methods . The EP-compliant detailed characterization data ensures direct traceability to the pharmacopoeia monograph, an absolute requirement for ANDA submissions that generic 'research-grade' analogs cannot fulfill [1].

Reference Standard Quality HPLC Purity Pharmacopoeia Compliance Analytical Method Validation

Chromatographic Differentiation: Unique LogP 1.99 Enables Resolved Separation from Co-occurring Alprazolam Impurities

On a Newcrom R1 mixed-mode HPLC column, Alprazolam EP Impurity B (CAS 38150-27-5) exhibits a calculated LogP of 1.99, which dictates its characteristic retention time under reversed-phase conditions [1]. This moderate hydrophobicity differentiates it from the more polar des-hydroxymethyl precursor 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone (CAS 36916-19-5) and the more lipophilic dichloro analog 2′,5-dichloro-2-(3-hydroxymethyl-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone (CAS 54196-62-2, LogP ca. 2.5 estimated) . A quality-by-design (QbD)-based HPLC method for the simultaneous quantification of alprazolam and its four EP impurities relies on precisely this LogP differential to achieve baseline resolution of Impurity B from the API and other related substances [2].

Chromatographic Selectivity LogP HPLC Method Development Impurity Profiling

Physicochemical Discrimination: Sharp Melting Point (118–120 °C) as a Reliable Identity Criterion vs. Amorphous or Wide-Range Analogs

Alprazolam EP Impurity B (CAS 38150-27-5) melts sharply at 118–120 °C, consistent across multiple vendor specifications and the analytical sample obtained from the UPJOHN synthesis (literature mp 138–139 °C for the highly purified analytical sample) . This contrasts with the structurally analogous precursor 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone (CAS 36916-19-5), which exhibits a substantially higher melting point of 161–163 °C due to the absence of the hydroxymethyl hydrogen-bonding functionality . The chloromethyl analog (CAS 37945-06-5) lacks a well-defined melting range in commercial specifications, complicating identity verification by pharmacopoeia compendial methods .

Melting Point Identity Testing Solid-State Characterization Pharmacopoeia Specification

Regulatory-Use Differentiation: EP Pharmacopoeia Designation Enables ANDA Submission Readiness

Alprazolam EP Impurity B (CAS 38150-27-5) holds a formal designation as a named impurity within the European Pharmacopoeia monograph for alprazolam, and commercially supplied reference standards conforming to this designation are supplied with detailed characterization data compliant with regulatory guidelines [1][2]. This formal pharmacopoeia recognition distinguishes Impurity B from non-pharmacopoeia process-related compounds, such as the triazolobenzophenone prodrug derivatives or synthetic intermediates that lack a monograph-defined identity, acceptance criteria, or specified impurity limits . Regulatory guidance (ICH Q3A/Q3B) explicitly requires the use of qualified reference standards for impurity quantification in ANDA submissions; non-designated analogs, regardless of structural similarity, cannot substitute for a named EP impurity standard [1].

Pharmacopoeia Compliance ANDA Submission Regulatory Acceptance Impurity Reference Standard

Optimal Application Scenarios for Alprazolam EP Impurity B (CAS 38150-27-5) in Pharmaceutical R&D and QC


ANDA Submission – Impurity Quantification and Method Validation for Alprazolam Drug Product

As the EP-designated Impurity B standard, CAS 38150-27-5 is the only regulatory-acceptable reference material for quantifying this specific process-related impurity in alprazolam drug substance and drug product. The >98% HPLC purity with comprehensive HPLC, MS, and NMR characterization data allows QC laboratories to establish validated analytical methods that meet ICH Q2(R1) requirements for specificity, linearity, accuracy, and precision [1][2]. The documented LogP of 1.99 enables robust chromatographic method development with predictable retention behavior, ensuring that Impurity B is baseline-resolved from alprazolam API and co-occurring impurities A, D, H, and J in a single QbD-optimized HPLC run [3].

Alprazolam Process Development – Synthetic Intermediate with Optimized 94.6% Yield

In alprazolam process R&D, CAS 38150-27-5 serves as the penultimate intermediate in the triazolobenzophenone synthetic route. The optimized synthesis achieving 94.6% yield at 125 °C substantially outperforms the 72.8% patent baseline, directly reducing raw material consumption and waste generation per kilogram of API produced [1][2]. This yield advantage is particularly impactful at pilot and commercial scale, where a 22 percentage-point improvement translates to a proportionate reduction in the cost of goods for the alprazolam manufacturing process.

Stability Study and Forced Degradation – Identification of Hydrolytic Ring-Opening Degradation Products

Under acidic conditions, alprazolam undergoes reversible 1,4-benzodiazepine ring-opening to form a triazolobenzophenone that is structurally identical to the core scaffold of Impurity B [1]. CAS 38150-27-5, with its well-defined chromatographic retention (LogP 1.99) and sharp melting point (118–120 °C), provides an authentic reference marker for identifying and quantifying this ring-opened degradation product in alprazolam stability studies. Its availability as a fully characterized EP reference standard allows analytical laboratories to confidently distinguish hydrolytic degradation products from other process impurities during ICH Q1A stability protocols [2].

Forensic Toxicology – Reference Standard for Identification of Illicit Alprazolam Synthesis Byproducts

Forensic laboratories analyzing seized illicit alprazolam tablets require authentic reference standards for specific synthetic byproducts to establish the synthetic route of origin. CAS 38150-27-5 (Impurity B) is a recognized marker of the triazolobenzophenone synthetic pathway, and its presence in seized material, when confirmed against the certified reference standard with its documented LogP and MS fragmentation pattern, provides robust forensic evidence that can be presented in legal proceedings [1].

Quote Request

Request a Quote for 5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.